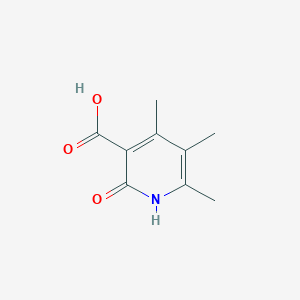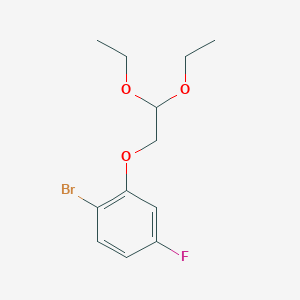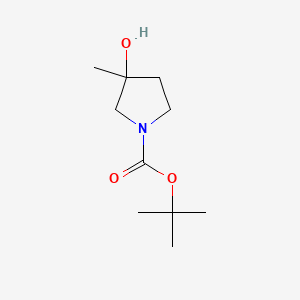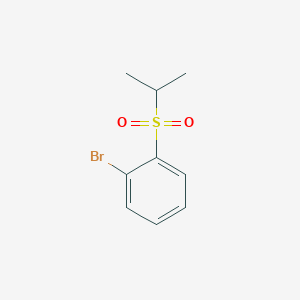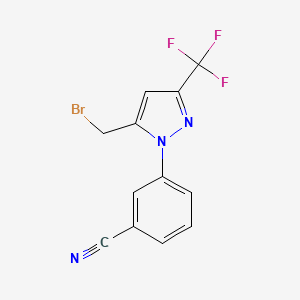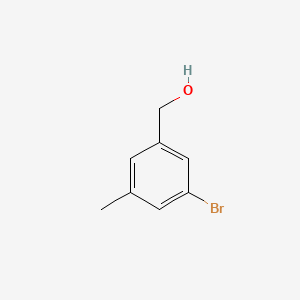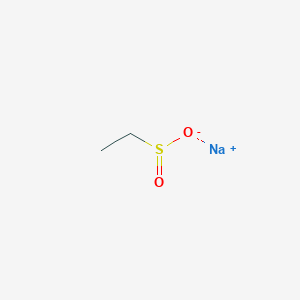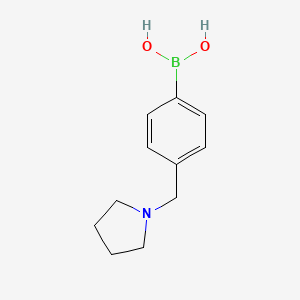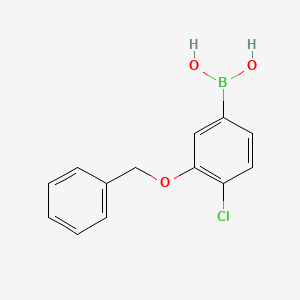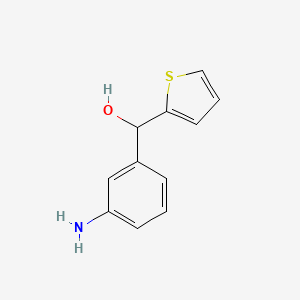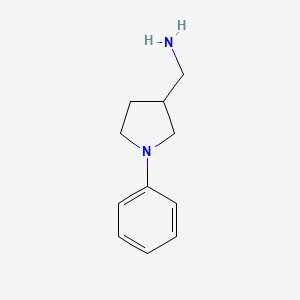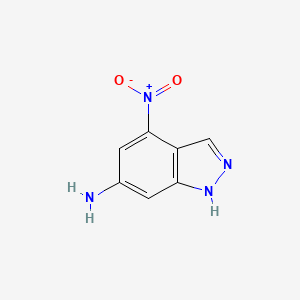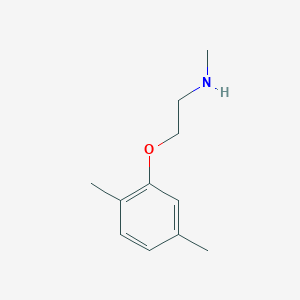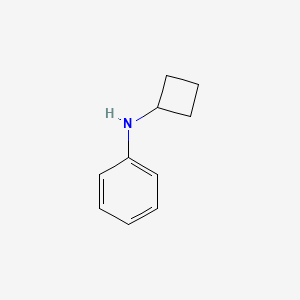
N-cyclobutylaniline
Vue d'ensemble
Description
N-cyclobutylaniline is a chemical compound with the molecular formula C10H13N . It is a derivative of aniline where a cyclobutyl group is attached to the nitrogen atom .
Synthesis Analysis
The synthesis of N-cyclobutylanilines has been studied under visible light photoredox catalysis . In this process, N-cyclobutylanilines are oxidized to their corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This leads to a distonic radical cation through a C-C bond cleavage of the cyclobutyl ring .Molecular Structure Analysis
The molecular structure of N-cyclobutylaniline consists of a cyclobutyl group attached to an aniline group . The InChI code for N-cyclobutylaniline isInChI=1S/C10H13N/c11-10-6-4-9 (5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 . Chemical Reactions Analysis
N-cyclobutylanilines can undergo intermolecular [4+2] annulation with alkynes enabled by visible light photocatalysis . This reaction can generate a wide variety of amine-substituted cyclohexenes including new hydrindan and decalin derivatives with good to excellent diastereoselectivity .Physical And Chemical Properties Analysis
N-cyclobutylaniline has a molecular weight of 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass of N-cyclobutylaniline is 147.104799419 g/mol .Applications De Recherche Scientifique
Visible-Light-Mediated [4+2] Annulation with Alkynes
N-cyclobutylanilines can be used in a visible-light-mediated [4+2] annulation with alkynes. This process is catalyzed by self-doped Ti 3+ @TiO 2. The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity . This application is significant as it provides an efficient method for the synthesis of complex organic compounds.
Photoredox Catalysis
N-cyclobutylanilines can be functionalized under photoredox catalysis. In this process, N-cyclobutylanilines are oxidized to their corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This leads to a distonic radical cation through a C-C bond cleavage of the cyclobutyl ring . This application is important as it allows for the construction of otherwise challenging chemical bonds efficiently, such as Csp3-Csp3 bonds.
[4+2] Annulation of Cyclobutylanilines with Alkenes, Alkynes, and Diynes
N-cyclobutylanilines can be used in the [4+2] annulation with alkenes, alkynes, and diynes under photoredox catalysis . This process is efficient and can be carried out under continuous flow, which is a powerful enabling technology that greatly improves the efficiency of many reactions .
Mécanisme D'action
Target of Action
N-cyclobutylaniline is primarily involved in the process of [4+2] annulation reactions with alkynes . The primary targets of this compound are the alkynes, which are a type of unsaturated hydrocarbon containing a triple bond .
Mode of Action
N-cyclobutylaniline interacts with its targets (alkynes) through a process known as [4+2] annulation . This process is catalyzed by self-doped Ti 3+ @TiO 2 and is mediated by singlet oxygen . Singlet oxygen is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 .
Biochemical Pathways
The biochemical pathway involved in the action of N-cyclobutylaniline is the [4+2] annulation reaction with alkynes . This reaction leads to the formation of a variety of amine-substituted cyclohexenes . The process is overall redox neutral with perfect atom economy .
Result of Action
The result of N-cyclobutylaniline’s action is the formation of a wide variety of amine-substituted cyclohexenes . These compounds are formed through the [4+2] annulation reaction with alkynes . The reaction is efficient and can be performed multiple times without appreciable loss of activity .
Action Environment
The action of N-cyclobutylaniline is influenced by environmental factors such as light and oxygen. The [4+2] annulation reaction is mediated by singlet oxygen, which is generated through the photosensitization of oxygen in the air by the self-doped Ti 3+ @TiO 2 . The reaction is also dependent on visible light . Therefore, the efficacy and stability of N-cyclobutylaniline’s action can be influenced by factors such as light exposure and oxygen availability.
Safety and Hazards
Propriétés
IUPAC Name |
N-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCUGMMQLDPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutylaniline | |
CAS RN |
155342-90-8 | |
| Record name | N-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



